Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate
Description
Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a benzoazepine derivative featuring a seven-membered azepine ring fused to a benzene core. The compound is structurally characterized by a tert-butyl carbamate group at position 2 and a hydroxyl (-OH) substituent at position 8 of the aromatic ring.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-11-6-7-13(17)9-12(11)10-16/h6-7,9,17H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMEUZIFDZIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466244 | |
| Record name | tert-Butyl 8-hydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247133-24-0 | |
| Record name | 1,1-Dimethylethyl 1,3,4,5-tetrahydro-8-hydroxy-2H-2-benzazepine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247133-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 8-hydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate (CAS No. 247133-24-0) is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
- Anti-inflammatory Properties : There is evidence indicating that it may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory disorders.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of this compound:
Therapeutic Applications
The diverse biological activities of this compound suggest multiple therapeutic applications:
- Neurological Disorders : Due to its neuroprotective properties, it could be explored for conditions such as Alzheimer's disease or Parkinson's disease.
- Chronic Inflammatory Diseases : Its anti-inflammatory effects position it as a candidate for treating diseases characterized by chronic inflammation.
- Antioxidant Formulations : The antioxidant properties make it suitable for incorporation into dietary supplements and skincare products aimed at combating oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate with two closely related derivatives:
- tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate ()
- tert-Butyl 7-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate ()
Key Comparative Features:
Its acidic nature (pKa ~10) may influence reactivity in synthetic pathways or biological interactions. 8-Amino (C15H22N2O2): The amino group (-NH2) introduces basicity (pKa ~9–10) and nucleophilic character, making it prone to electrophilic reactions. This substituent is critical for forming hydrogen bonds in receptor-binding applications . The bromo group is a common handle for cross-coupling reactions .
Positional Isomerism The 8-hydroxy and 8-amino derivatives share substitution at position 8, which may confer similar steric and electronic effects on the azepine ring. In contrast, the 7-bromo derivative’s substituent at position 7 could lead to distinct conformational preferences or interaction profiles.
Physical Properties Property 8-Hydroxy (Target) 8-Amino 7-Bromo Molecular Formula C15H21NO3* C15H22N2O2 C15H20BrNO2 Molecular Weight (g/mol) ~263* 262.35 326.23 Storage Conditions Not Available 2–8°C, sealed Room temperature, dry Hazards Not Available Not Specified H315 (skin irritation), H319 (eye irritation) *Estimated based on structural analogy to the 8-amino derivative.
Synthetic and Safety Considerations The 8-amino derivative requires refrigeration (2–8°C), suggesting sensitivity to thermal degradation or hydrolysis . The 7-bromo compound’s room-temperature storage implies greater stability, though its hazard profile mandates precautions against skin/eye contact . The 8-hydroxy analog’s storage conditions are undocumented but may align with the 8-amino derivative due to similar polarity.
Research Implications
While direct data on the 8-hydroxy derivative are sparse, extrapolation from its analogs highlights critical trends:
- Reactivity: The hydroxyl group’s acidity may facilitate derivatization (e.g., esterification) compared to the amino or bromo groups.
- Biological Activity: Position 8 substitutions (hydroxy/amino) could enhance target engagement in enzyme inhibition, whereas bromine at position 7 might prioritize structural rigidity.
Table: Functional Group Impact on Properties
| Substituent | Position | Key Influence | Example Application |
|---|---|---|---|
| -OH | 8 | Hydrogen bonding, polarity | Solubility enhancement |
| -NH2 | 8 | Nucleophilicity, basicity | Drug-receptor interactions |
| -Br | 7 | Steric bulk, electronic effects | Cross-coupling intermediates |
Q & A
Q. How can the compound’s bioactivity be explored without clinical applications?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
- Molecular Docking : Target proteins (e.g., GPCRs) using AutoDock Vina to predict binding affinities .
- SAR Studies : Synthesize analogs (e.g., substituent variations on the benzazepine ring) to correlate structure with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Variable Control : Re-examine reaction parameters (e.g., stoichiometry, catalyst loading, temperature gradients).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-Boc protection) that reduce yields .
- Scale-Up Adjustments : Optimize mixing efficiency and heat transfer for reproducibility at larger scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
